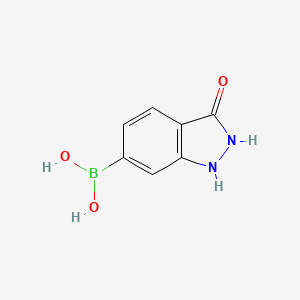
(3-Hydroxy-1H-indazol-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxy-1H-indazol-6-yl)boronic acid is a boronic acid derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-1H-indazol-6-yl)boronic acid typically involves the formation of the indazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate hydrazones with aldehydes or ketones, followed by borylation reactions. For example, the reaction of 3-hydroxybenzaldehyde with phenylhydrazine can yield 3-hydroxyindazole, which can then be borylated using boronic acid reagents under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-1H-indazol-6-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are often used in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions can yield various biaryl compounds, which are valuable intermediates in pharmaceutical and material science applications .
Scientific Research Applications
(3-Hydroxy-1H-indazol-6-yl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of (3-Hydroxy-1H-indazol-6-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-5-boronic acid: Another boronic acid derivative of indazole with similar reactivity and applications.
3-Amino-1H-indazole-1-carboxamide: Known for its antiproliferative activity and potential as an anticancer agent.
Niraparib: An indazole-based compound used as an anticancer drug for the treatment of ovarian and breast cancer.
Uniqueness
(3-Hydroxy-1H-indazol-6-yl)boronic acid is unique due to the presence of both the hydroxyl and boronic acid functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its biological activity make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C7H7BN2O3 |
|---|---|
Molecular Weight |
177.96 g/mol |
IUPAC Name |
(3-oxo-1,2-dihydroindazol-6-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O3/c11-7-5-2-1-4(8(12)13)3-6(5)9-10-7/h1-3,12-13H,(H2,9,10,11) |
InChI Key |
OQUPLRVXUYESBY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=O)NN2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















